molecular formula C23H27N7O14P2 B120492 Epsilon NAD CAS No. 38806-38-1

Epsilon NAD

Número de catálogo: B120492
Número CAS: 38806-38-1
Peso molecular: 687.4 g/mol
Clave InChI: JCDBQDNBEQHDHK-BSLNIGMPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Epsilon NAD (ε-NAD+) is a fluorescent NAD analog modified with 1,N6-ethenoadenosine (ε-A) at the adenine moiety. This structural alteration confers unique fluorescence properties, enabling real-time tracking of NAD-dependent enzymatic reactions. Unlike native NAD+, ε-NAD+ exhibits excitation/emission maxima at 300/415 nm with enhanced quantum yield, making it a valuable tool for studying redox reactions, NAD glycohydrolase activity, and ADP-ribosylation processes .

Análisis Bioquímico

Biochemical Properties

1,N6-Ethenonicotinamide adenine dinucleotide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the active site of glutamate dehydrogenase (GDH), preventing GDH from catalyzing the oxidation of NADH to NAD+, which is necessary for GDH activity .

Molecular Mechanism

At the molecular level, 1,N6-Ethenonicotinamide adenine dinucleotide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its binding to the active site of GDH is a prime example of its molecular mechanism .

Actividad Biológica

Epsilon NAD (Nicotinamide Adenine Dinucleotide) is a crucial coenzyme involved in various biological processes, including metabolism, energy production, and cellular signaling. This article explores the biological activity of this compound, highlighting its roles in cellular functions, neuroprotection, and implications in neurodegenerative diseases.

Overview of this compound

This compound is a form of NAD that plays a pivotal role in redox reactions within cells. It exists in two forms: oxidized (NAD+^+) and reduced (NADH). The balance between these two forms is essential for maintaining cellular homeostasis and energy metabolism.

Key Biological Functions

  • Energy Metabolism : this compound is integral to glycolysis, the Krebs cycle, and oxidative phosphorylation. It facilitates the transfer of electrons in metabolic pathways, contributing to ATP production.
  • DNA Repair : NAD is a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms. This function is critical for maintaining genomic stability.
  • Cell Signaling : this compound acts as a signaling molecule, influencing various cellular processes such as apoptosis, inflammation, and stress responses.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to support neuronal survival under stress conditions, such as ischemia:

  • Mechanism of Action : Protein kinase C epsilon (PKCɛ) has been identified as a key regulator of mitochondrial this compound levels. Activation of PKCɛ enhances mitochondrial Nampt (NAD biosynthetic enzyme) levels and maintains the mitochondrial NAD/NADH ratio during ischemic conditions .
  • Case Study : Research demonstrated that enhancing this compound levels through dietary supplementation or pharmacological agents could mitigate neuronal damage in models of stroke and neurodegenerative diseases like Alzheimer's and Parkinson's .

Implications in Neurodegenerative Diseases

This compound's role extends to neurodegenerative diseases:

  • Alzheimer's Disease : Studies indicate that reduced levels of this compound correlate with cognitive decline. Enhancing its levels may improve synaptic plasticity and cognitive function .
  • Parkinson’s Disease : this compound has been linked to mitochondrial dysfunction in Parkinson's pathology. Therapeutic strategies aiming to boost this compound levels are being explored as potential interventions .

Table 1: Summary of Biological Activities of this compound

FunctionDescriptionReference
Energy MetabolismEssential for ATP production through glycolysis and oxidative phosphorylation
DNA RepairServes as a substrate for PARPs involved in DNA repair
Cell SignalingModulates apoptosis and stress responses
NeuroprotectionMaintains mitochondrial function under stress

Análisis De Reacciones Químicas

Consumption Pathways

NAD is consumed by enzymes involved in signaling and metabolism:

  • PARPs (Poly-ADP-ribose-polymerases) : DNA repair enzymes consuming ~33% of NAD in basal conditions .

  • Sirtuins (SIRTs) : Deacetylases using ~32% of NAD for epigenetic regulation .

  • NAD kinase : Converts NAD to NADP, accounting for ~10% of total consumption .

Pharmacological Inhibition Effects:

InhibitorTargetNAD Consumption Reduction (%)
Olaparib (PARP inhibitor)PARP1/233%
SirtinolSIRT1/232%

Tissue-Specific Flux Variations

NAD turnover rates vary significantly across tissues (in vivo mouse studies) :

TissueNAD Turnover Half-Time (h)De Novo Synthesis Contribution (%)
Liver2.185% (from tryptophan)
Kidney4.515% (from NA)
Small Intestine1.8<5%
Skeletal Muscle48.7<1%

Key Findings:

  • Liver produces 95% of circulating NAM via tryptophan catabolism.

  • Muscle exhibits the slowest NAD turnover, relying entirely on circulating NAM .

Impact of Pharmacological Modulators

  • FK866 (NAMPT inhibitor) : Reduces NAD synthesis by >90%, causing exponential NAD depletion (t<sub>1/2</sub> = 9 h in T47D cells) .

  • NR/NMN Administration :

    • Oral NR/NMN is metabolized to NAM in the liver before systemic distribution.

    • Intravenous NR is assimilated directly in muscle and kidney, while NMN shows limited tissue uptake .

Tracer Studies

Isotopic labeling ([<sup>2</sup>H]NAM, [<sup>13</sup>C]Tryptophan) revealed:

  • NAM Recycling : ~50% of tissue NAM is recycled into NAD in the liver and kidney .

  • NAD Labeling Dynamics :

    • NAM equilibrates intracellularly within 20 minutes.

    • NAD labels fully within 9 hours in cell lines but varies widely in vivo .

Bioavailability of NAD Precursors

PrecursorAdministration RouteTissue-Specific Utilization
NRIntravenous (IV)Muscle, liver, kidney
NMNIVLiver only
NR/NMNOralConverted to NAM in liver

Critical Insight : Oral NR/NMN fails to bypass hepatic first-pass metabolism, limiting systemic NAD boosting .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for distinguishing NAD-capped RNAs from non-NAD RNAs in transcriptome studies?

  • Methodological Answer : Utilize NAD tagSeq protocols combined with tools like TagSeqTools , a pipeline optimized for Nanopore sequencing data. The pipeline employs two core modules:

  • TagSeek : Identifies tagged reads using sequence similarity thresholds (e.g., --similarity 12 for partial matches) .
  • TagSeqQuant : Quantifies reads mapped to genes/isoforms and generates outputs like NAD_total_counts.txt (gene-level counts) and NAD_total_isoform_counts.txt (isoform-level counts) .
    • Validation : Cross-check results with orthogonal methods like RT-qPCR or northern blotting to confirm specificity .

Q. How can researchers ensure data reproducibility in NAD tagSeq experiments?

  • Methodological Answer :

  • Standardize Tag Sequences : Use consistent tag sequences (e.g., CCUGAACCUGAACCUGAACCUGAACCUGAACCUGAACCUGAACCUGAACCUGAACCUGAACCUGAA) across replicates .
  • Quality Control : Analyze fastqc.html reports from TagSeqTools to assess base quality, GC content, and sequence duplication levels .
  • Public Data Sharing : Deposit raw sequencing data in repositories like SRA and provide detailed metadata (e.g., mapping statistics in NAD_map.html) .

Advanced Research Questions

Q. How to resolve contradictions in NAD+ quantification across studies, such as discrepancies in tissue-specific NAD-RNA abundance?

  • Methodological Answer :

  • Meta-Analysis Framework : Aggregate datasets from multiple studies (e.g., Arabidopsis thaliana data from Zhang et al., 2019) and apply normalization methods like TPM (transcripts per million) to account for technical variability .
  • Confounder Analysis : Use linear regression models to adjust for variables like RNA integrity number (RIN) or sequencing depth .
  • Functional Validation : Perform knockdown/overexpression experiments targeting high-discrepancy genes (e.g., AT1G01100) to assess biological relevance .

Q. What statistical approaches are optimal for analyzing isoform-specific NAD-RNA dynamics in time-series experiments?

  • Methodological Answer :

  • Time-Dependent Modeling : Apply mixed-effects models to account for biological replicates and temporal autocorrelation. For example:
       lmer(NAD.count \~ Time + (1|Replicate), data = NAD_total_isoform_counts.txt)
  • Multiple Testing Correction : Use Benjamini-Hochberg FDR adjustment for isoform-level comparisons .
  • Visualization : Generate splice-aware genome browser tracks (e.g., IGV-compatible NAD.sort.bam files) to validate isoform structures .

Q. How to design a robust study to investigate the interplay between NAD-capped RNAs and sirtuin-mediated epigenetic regulation?

  • Methodological Answer :

  • Multi-Omics Integration : Pair NAD tagSeq data with ChIP-seq (e.g., SIRT1 targets) and metabolomics (e.g., NAD+ levels) .
  • Knockout Models : Use CRISPR/Cas9 to generate sirtuin-deficient lines and assess NAD-RNA changes via differential expression analysis (e.g., DESeq2) .
  • Mechanistic Validation : Perform crosslinking immunoprecipitation (CLIP-seq) to test direct interactions between sirtuins and NAD-RNAs .

Comparación Con Compuestos Similares

Comparison with Similar NAD Analogs

Structural Modifications and Fluorescence Properties

Compound Modified Nucleoside λex (nm) λem (nm) Quantum Yield (Φ) Key Applications
ε-NAD+ 1,N6-Ethenoadenosine (ε-A) 300 415 Moderate Redox reactions, NAD glycohydrolase assays
8-(Pyr)NAD+ 8-(2-pyrrolyl)adenosine 300 410 0.005 ADP-ribosyl cyclase/cADPR hydrolase studies
NtzAD+ Isothiazolo[4,3-d]pyrimidine 336 411 0.038 Sirtuin, PARP, and NAD kinase assays
NthAD+ Thieno[3,4-d]pyrimidine 341 431 0.071 High-sensitivity fluorescence imaging

Key Insights :

  • Fluorescence : ε-NAD+ has lower quantum yield compared to NthAD+ (Φ = 0.071), but its emission at 415 nm minimizes interference with biological autofluorescence .
  • Structural Stability: The etheno bridge in ε-NAD+ enhances resistance to enzymatic degradation compared to native NAD+ .

Enzymatic Compatibility and Activity

Redox Enzymes

  • ε-NAD+: Glutamate dehydrogenase: Fully active (100% activity). Alcohol dehydrogenase: 3% activity due to steric hindrance from the etheno group .
  • NtzAD+ :
    • Lactate dehydrogenase : 85% activity, suitable for real-time NADH generation tracking .
    • NAD kinase : Retains 70% activity, enabling phosphorylation studies .

ADP-Ribosyltransferases and PARPs

  • ε-NAD+: Incompatible with PARP due to the etheno modification blocking the catalytic site .
  • NtzAD+ : Partial PARP activity (40%), useful for studying ADP-ribosylation dynamics .

Pharmacological and Therapeutic Potential

  • ε-NAD+: Primarily used in in vitro diagnostics; low cell permeability limits therapeutic use.
  • NtzAD+ : Demonstrates anti-inflammatory effects in preclinical models by inhibiting CD38-mediated NAD depletion .
  • 8-(Pyr)NAD+ : Explored in cancer therapy for targeting NADPH-dependent redox pathways .

Research Findings and Limitations

Advantages of ε-NAD+

  • Real-Time Monitoring : Enables fluorescence-based tracking of NAD consumption in glycolysis and mitochondrial respiration .
  • Enzyme Specificity : Selective inhibition of NAD glycohydrolase (54% activity) aids in mechanistic studies .

Limitations

  • Redox Inactivity: Cannot participate in electron transfer, restricting use in full metabolic pathway analysis .
  • Toxicity: Long-term exposure induces cytotoxicity in mammalian cell lines due to adenosine analog accumulation .

Propiedades

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O14P2/c24-19(35)11-2-1-4-28(6-11)22-17(33)15(31)12(42-22)7-40-45(36,37)44-46(38,39)41-8-13-16(32)18(34)23(43-13)30-10-26-14-20-25-3-5-29(20)9-27-21(14)30/h1-6,9-10,12-13,15-18,22-23,31-34H,7-8H2,(H3-,24,35,36,37,38,39)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDBQDNBEQHDHK-BSLNIGMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38806-38-1
Record name Nicotinamide 1,N(6)-ethenoadenine dinucleotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038806381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinamide 1,N6-ethenoadeninedinucleotide
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